1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)urea
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Description
1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic compound that belongs to the class of urea derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes.
Scientific Research Applications
Structural and Molecular Recognition Studies
Urea derivatives, including those with pyrrole and thiophene groups, have shown efficacy as selective anion-binding agents due to their ability to form stable complexes through hydrogen bonding and molecular recognition. Such compounds are instrumental in the development of new sensors, separation materials, and anion exchange resins. Acyclic molecules containing amides, ureas, and pyrrole groups are particularly noted for their anion-binding capabilities, highlighting the potential utility of the compound for similar applications (Gale, 2006).
Synthetic Applications
Urea derivatives have been utilized in a variety of synthetic applications, including the development of new pharmaceuticals, agrochemicals, and organic materials. For example, the stereoselective synthesis of active metabolites for potent PI3 kinase inhibitors showcases the utility of urea derivatives in medicinal chemistry (Chen et al., 2010). Similarly, cyclocondensation reactions involving urea derivatives have been explored for the synthesis of diverse heterocyclic compounds, further emphasizing their versatility in organic synthesis (Sokolov et al., 2013).
properties
IUPAC Name |
1-cyclopropyl-1-[(1-methylpyrrol-2-yl)methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-16-8-2-4-12(16)10-17(11-6-7-11)14(18)15-13-5-3-9-19-13/h2-5,8-9,11H,6-7,10H2,1H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDWXRSJRYMFEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)NC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)urea |
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